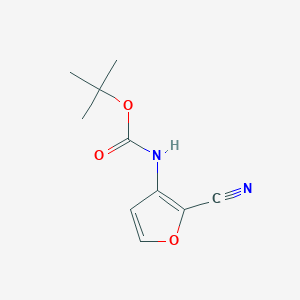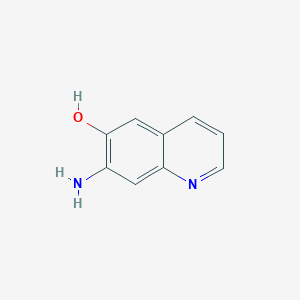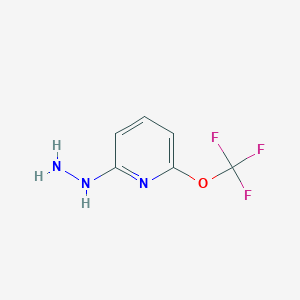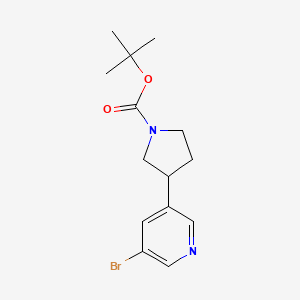![molecular formula C13H8Cl2N2 B15332172 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)
8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms in the structure enhances its chemical reactivity and potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. This reaction is followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and heating to temperatures around 100-150°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral activities.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in the body. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking the progression of diseases like cancer or infections .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
2-Chlorobenzimidazole: Another heterocyclic compound with antimicrobial properties.
2-Chloropyridine: A simpler structure with diverse chemical reactivity.
Uniqueness: 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential pharmacological properties. Its imidazo[1,2-a]pyridine core provides a versatile scaffold for the development of various therapeutic agents .
Propriétés
Formule moléculaire |
C13H8Cl2N2 |
|---|---|
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
8-chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H |
Clé InChI |
SWCRZJNCTCWCDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


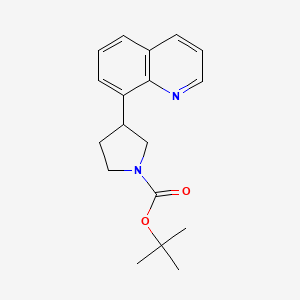




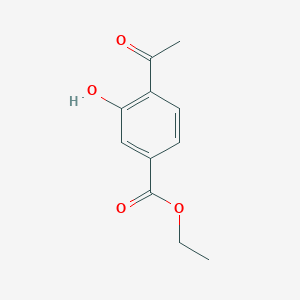
![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)

![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
